molecular formula C49H54N8O8 B13436832 epi-Velpatasvir

epi-Velpatasvir

カタログ番号: B13436832
分子量: 883.0 g/mol
InChIキー: FHCUMDQMBHQXKK-LPXUKQBVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epi-Velpatasvir is a stereoisomer of Velpatasvir, a direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) NS5A protein. While Velpatasvir (CAS No. 1377049-84-7) is a key component of the FDA-approved combination therapy Epclusa® (with sofosbuvir) and Vosevi® (with sofosbuvir and voxilaprevir), epi-Velpatasvir differs in the spatial arrangement of its atoms, specifically at one or more stereogenic centers. This structural variation may alter its pharmacological properties, including binding affinity to NS5A, metabolic stability, and resistance profiles .

Epi-Velpatasvir is primarily studied as a process-related impurity or degradation product during Velpatasvir synthesis. Analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are employed to detect and quantify epi-Velpatasvir in pharmaceutical formulations . Its molecular formula (C₄₉H₅₄N₈O₈) matches Velpatasvir, but its distinct stereochemistry results in a unique CAS registry number (e.g., Velpatasvir Impurity 5: CAS No. 1493768-22-1) .

特性

分子式

C49H54N8O8

分子量

883.0 g/mol

IUPAC名

methyl N-[(1S)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

InChI

InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42-/m0/s1

InChIキー

FHCUMDQMBHQXKK-LPXUKQBVSA-N

異性体SMILES

C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@H](C9=CC=CC=C9)NC(=O)OC)COC

正規SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Velpatasvir involves multiple steps, including the formation of key intermediates and their subsequent coupling. The preparation of Velpatasvir intermediate compounds involves specific reaction conditions, such as the use of solvents, catalysts, and temperature control . The detailed synthetic routes are often proprietary, but they generally involve the formation of the core structure followed by functional group modifications.

Industrial Production Methods

Industrial production of Velpatasvir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The production methods are designed to be scalable and cost-effective, ensuring the availability of the medication for widespread use .

化学反応の分析

Types of Reactions

Velpatasvir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Velpatasvir include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH control .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups can lead to the formation of ketones or aldehydes, while reduction of nitro groups can produce amines .

科学的研究の応用

Velpatasvir has a wide range of scientific research applications, including:

作用機序

Velpatasvir exerts its effects by inhibiting the NS5A protein of the Hepatitis C virus. This protein is crucial for viral replication, assembly, and modulation of host immune responses. By binding to NS5A, Velpatasvir prevents the virus from replicating, thereby reducing the viral load in the patient’s body . The molecular targets include specific domains within the NS5A protein, which are essential for its function .

類似化合物との比較

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparison

The table below summarizes key differences between epi-Velpatasvir, Velpatasvir, and related HCV NS5A inhibitors:

Parameter Epi-Velpatasvir Velpatasvir Daclatasvir Ledipasvir
Molecular Formula C₄₉H₅₄N₈O₈ C₄₉H₅₄N₈O₈ C₄₀H₅₀N₈O₆ C₄₉H₅₄F₂N₈O₆
NS5A Binding Affinity Reduced (inferred) High High High
Metabolic Stability Lower (predicted) High Moderate High
Clinical Efficacy Not established 95–99% SVR across HCV genotypes 86–99% SVR (genotype-specific) 94–99% SVR (genotype 1)
Key Impurities Impurity 5 (CAS 1493768-22-1) Impurities 1–27 N/A N/A

Notes:

  • Sustained Virologic Response (SVR): Velpatasvir-based regimens achieve >95% SVR rates in HCV genotypes 1–6, surpassing earlier NS5A inhibitors like daclatasvir, which show genotype-dependent efficacy . Epi-Velpatasvir lacks clinical data due to its status as a non-therapeutic impurity.
  • Resistance Profile : Velpatasvir maintains activity against common NS5A resistance substitutions (e.g., Y93H). Epi-Velpatasvir’s altered stereochemistry likely reduces resistance coverage, though this requires experimental validation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。